molecular formula C22H34O3 B3026262 3-(2Z,5Z,8Z,11Z)-2,5,8,11-tetradecatetraen-1-yl-2-oxiranehexanoicacid CAS No. 1616607-36-3

3-(2Z,5Z,8Z,11Z)-2,5,8,11-tetradecatetraen-1-yl-2-oxiranehexanoicacid

Cat. No. B3026262
CAS RN: 1616607-36-3
M. Wt: 346.5 g/mol
InChI Key: BHODHHIOZSFCBJ-OWLXCJBYSA-N
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Description

This compound is also known as Methyl 4-{3-[(2Z,5Z,8Z,11Z)-2,5,8,11-tetradecatetraen-1-yl]-2-oxiranyl}butanoate . It has a molecular formula of C21H32O3, an average mass of 332.477 Da, and a monoisotopic mass of 332.235138 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.0±0.1 g/cm3, boiling point of 421.6±40.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 67.6±3.0 kJ/mol, flash point of 160.8±12.2 °C, index of refraction of 1.497, molar refractivity of 101.0±0.3 cm3, and molar volume of 345.0±3.0 cm3 .

Scientific Research Applications

Exciplex and Electroplex Emissions

Compounds similar to the one mentioned have been investigated for their luminescent properties, particularly in the context of excited state luminescence. For example, multi-phenyl oxadiazole benzenes, which share some structural features with the compound , show emission from ultraviolet to blue in organic solvents. These emissions are crucial for understanding the electronic properties of materials and have applications in organic light-emitting devices (OLEDs) and other electroluminescent applications (Yang et al., 2010).

Molecular Wires and Optoelectronic Properties

The synthesis and study of molecular wires comprising pi-extended ethynyl- and butadiynyl-oxadiazole derivatives reveal insights into the redox, structural, and optoelectronic properties of these compounds. Such studies are foundational for developing advanced materials for electronics and photonics (Wang et al., 2006).

Pheromone Synthesis and Biological Studies

Research into the sex pheromones of certain pests, like Scrobipalpuloides absoluta, involves synthesizing and studying compounds with tetradecatrienyl and tetradecadienyl structures, which are related to the compound . Understanding these pheromones can aid in pest control strategies, contributing to agricultural science (Svatoš et al., 1996).

Advanced Synthesis Techniques

Research on efficient synthesis techniques, such as those for bis-tetraazacyclodecane JM3100 under phase transfer catalysis conditions, provides valuable methodologies that can be applied to the synthesis of complex compounds like "3-(2Z,5Z,8Z,11Z)-2,5,8,11-tetradecatetraen-1-yl-2-oxiranehexanoic acid" (Narayana et al., 2018).

Medicinal Chemistry and Drug Development

The synthesis and evaluation of compounds for their anticancer properties, as seen in the research on naphthalenyl oxirane derivatives, underscore the relevance of complex organic compounds in medicinal chemistry. Such studies contribute to the development of new therapeutic agents (Gouhar & Raafat, 2015).

properties

IUPAC Name

6-[(2S,3R)-3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-21(25-20)18-15-13-16-19-22(23)24/h3-4,6-7,9-10,12,14,20-21H,2,5,8,11,13,15-19H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,14-12-/t20-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHODHHIOZSFCBJ-OWLXCJBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC1C(O1)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2Z,5Z,8Z,11Z)-2,5,8,11-tetradecatetraen-1-yl-2-oxiranehexanoicacid
Reactant of Route 2
3-(2Z,5Z,8Z,11Z)-2,5,8,11-tetradecatetraen-1-yl-2-oxiranehexanoicacid
Reactant of Route 3
3-(2Z,5Z,8Z,11Z)-2,5,8,11-tetradecatetraen-1-yl-2-oxiranehexanoicacid
Reactant of Route 4
3-(2Z,5Z,8Z,11Z)-2,5,8,11-tetradecatetraen-1-yl-2-oxiranehexanoicacid
Reactant of Route 5
3-(2Z,5Z,8Z,11Z)-2,5,8,11-tetradecatetraen-1-yl-2-oxiranehexanoicacid
Reactant of Route 6
3-(2Z,5Z,8Z,11Z)-2,5,8,11-tetradecatetraen-1-yl-2-oxiranehexanoicacid

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